molecular formula C8H9ClN6O2S B2507919 3-Amino-4-chloro-N-(2-methyltetrazol-5-yl)benzenesulfonamide CAS No. 1499431-44-5

3-Amino-4-chloro-N-(2-methyltetrazol-5-yl)benzenesulfonamide

Cat. No. B2507919
CAS RN: 1499431-44-5
M. Wt: 288.71
InChI Key: VEXZNWMTVJPCJQ-UHFFFAOYSA-N
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Description

The compound 3-Amino-4-chloro-N-(2-methyltetrazol-5-yl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated. For instance, the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride have been determined, providing insights into the tautomeric forms of these molecules . Additionally, Schiff bases derived from benzenesulfonamide have been synthesized and characterized, revealing their structural and spectroscopic properties . These studies contribute to the broader understanding of benzenesulfonamide derivatives, which may be relevant to the analysis of this compound.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonamide groups with various reagents to introduce different substituents on the benzene ring. In the case of the Schiff base derivatives, the reaction of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with aldehydes has been used to synthesize compounds with specific structural features . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

X-ray diffraction techniques have been employed to determine the crystal and molecular structures of related benzenesulfonamide compounds . These studies provide detailed information on bond lengths, bond angles, and the overall geometry of the molecules. Quantum chemical methods, such as density functional theory (DFT), have also been used to study the tautomeric equilibrium and to predict various structural parameters, which are in good agreement with experimental data . Such analyses are crucial for understanding the molecular structure of this compound.

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives can be influenced by the substituents on the benzene ring. For example, the presence of hydroxy and methoxy groups can lead to tautomerism, which is associated with proton transfer and can affect the photochromic and thermochromic properties of the compounds . Although the provided papers do not discuss the chemical reactions of this compound specifically, the studies on related compounds suggest that substituents can play a significant role in the chemical behavior of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as their spectroscopic characteristics and thermodynamic properties, have been investigated using various analytical techniques, including FT-IR, NMR, UV-Vis, and X-ray crystallography . Computational methods have also been used to calculate properties like Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) analysis, and Frontier Molecular Orbital (FMO) analysis . These studies provide a comprehensive understanding of the physical and chemical properties that could be expected for this compound.

Scientific Research Applications

Synthesis and Photophysical Properties

The synthesis of novel compounds involving benzenesulfonamide derivatives has led to the development of photosensitizers with potential applications in photodynamic therapy for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) highlighted the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibited high singlet oxygen quantum yield, making them suitable for Type II photodynamic therapy mechanisms, indicating a significant potential for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Another research focus has been the evaluation of benzenesulfonamide derivatives for their anticancer properties. Karakuş et al. (2018) synthesized novel benzenesulfonamide derivatives and tested their efficacy against human colorectal carcinoma and cervix carcinoma cell lines. One compound, in particular, showed significant anticancer activity, highlighting the therapeutic potential of these compounds in cancer treatment (Karakuş et al., 2018).

Antibacterial Properties

Research by Abbasi et al. (2015) on N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides revealed potent antibacterial properties against various bacterial strains. This study underlines the importance of benzenesulfonamide derivatives in developing new antibacterial agents, offering a promising approach to combating bacterial infections (Abbasi et al., 2015).

Enzyme Inhibition

Alyar et al. (2019) conducted a study on new Schiff bases derived from sulfa drugs, including benzenesulfonamide derivatives, for their enzyme inhibition properties. The compounds exhibited significant inhibition against enzymes like tyrosinase, α-glucosidase, and cholesterol esterase, which are relevant in various diseases, including diabetes and cancer. This research suggests the potential of benzenesulfonamide derivatives in the development of enzyme inhibitors (Alyar et al., 2019).

properties

IUPAC Name

3-amino-4-chloro-N-(2-methyltetrazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN6O2S/c1-15-12-8(11-14-15)13-18(16,17)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXZNWMTVJPCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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